H-Asp-phe-NH2

Übersicht

Beschreibung

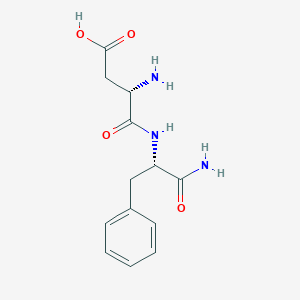

“H-Asp-phe-NH2” is a neuropeptide found in the hypothalamus region of the brain. It is associated with the regulation of appetite and other physiological processes. It is also known as (β-t-butyl)aspartylphenylalanine amide .

Synthesis Analysis

The synthesis of “H-Asp-phe-NH2” involves enzymatic esterification and transesterification of N-protected Glu or Asp. A new glutamic acid-specific endopeptidase, isolated from Bacillus licheniformis, is used for this process . The synthesis can also be achieved from L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-α-aspartyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1α,2β,5α)]- (9CI) .Molecular Structure Analysis

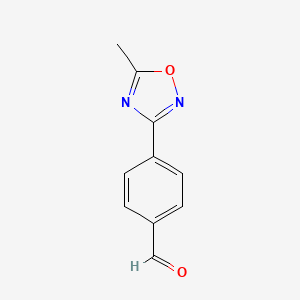

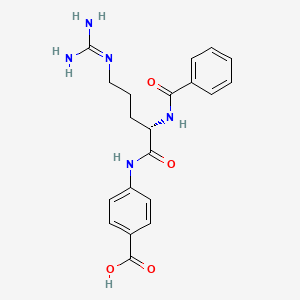

The molecular formula of “H-Asp-phe-NH2” is C13H17N3O4. It has a molecular weight of 279.29200. The structure includes an aspartic acid (Asp) and phenylalanine (Phe) linked by an amide bond .Chemical Reactions Analysis

The Phe-Phe motif in “H-Asp-phe-NH2” drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels. This property has found a range of applications in nanomedicine .Physical And Chemical Properties Analysis

“H-Asp-phe-NH2” has a density of 1.326 g/cm3 and a boiling point of 647ºC at 760 mmHg. The exact mass is 279.12200, and it has a LogP of 0.79270 .Wissenschaftliche Forschungsanwendungen

Nanomedicine

Specific Scientific Field

Nanomedicine

Summary of the Application

Molecules based on the Phe-Phe motif, including “H-Asp-phe-NH2”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Methods of Application or Experimental Procedures

These molecules are prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . They are used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Results or Outcomes

The self-assembled nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Antioxidant Peptides

Specific Scientific Field

Food Science, Pharmaceuticals, and Cosmetics

Summary of the Application

Antioxidant peptides, including those with the Phe-Phe motif, are currently a hotspot in food science, pharmaceuticals, and cosmetics .

Methods of Application or Experimental Procedures

Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Results or Outcomes

Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications, assuming any immunological response can be managed .

Real-Time Detection of Amino Acids

Specific Scientific Field

Biochemistry and Biotechnology

Summary of the Application

A copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which includes peptides with the Phe-Phe motif, enables direct identification of all 20 proteinogenic amino acids .

Methods of Application or Experimental Procedures

This method combines the use of a functionalized nanopore with a machine-learning algorithm for real-time analyses .

Results or Outcomes

The validation accuracy of this method reaches 99.1%, with 30.9% signal recovery . It also demonstrated the feasibility of ultrasensitive quantification of amino acids at the nanomolar range .

Peptide-Based Hydrogels

Specific Scientific Field

Material Science and Biotechnology

Summary of the Application

Over the last twenty years, low-molecular weight gelators and, in particular, peptide-based hydrogels, have drawn great attention from scientists .

Methods of Application or Experimental Procedures

These hydrogels are created using peptides with the Phe-Phe motif, among others, due to their inherent advantages in terms of properties and their high modularity .

Results or Outcomes

These peptide-based hydrogels have a wide range of applications, thanks to both their inherent advantages in terms of properties and their high modularity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-9(7-11(17)18)13(20)16-10(12(15)19)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H2,15,19)(H,16,20)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAUJSXYKQJSSO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Asp-phe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)